Oct-1-en-3-ol-d3

Quantitative Bioanalysis LC-MS/MS Internal Standard Selection

Oct-1-en-3-ol-d3 (CAS 1335435-98-7) is a stable isotope-labeled isotopologue of the naturally occurring volatile organic compound 1-octen-3-ol, commonly known as mushroom alcohol. This deuterated analog, with the molecular formula C8H13D3O and a molecular weight of 131.23 g/mol, is specifically synthesized for use as an internal standard in quantitative mass spectrometry-based analytical workflows.

Molecular Formula C8H16O
Molecular Weight 131.23 g/mol
Cat. No. B12379434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-1-en-3-ol-d3
Molecular FormulaC8H16O
Molecular Weight131.23 g/mol
Structural Identifiers
SMILESCCCCCC(C=C)O
InChIInChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3/i2D2,4D
InChIKeyVSMOENVRRABVKN-OVLJBECYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oct-1-en-3-ol-d3: A Deuterated Internal Standard for Trace-Level Quantification of Mushroom Alcohol in Complex Matrices


Oct-1-en-3-ol-d3 (CAS 1335435-98-7) is a stable isotope-labeled isotopologue of the naturally occurring volatile organic compound 1-octen-3-ol, commonly known as mushroom alcohol [1]. This deuterated analog, with the molecular formula C8H13D3O and a molecular weight of 131.23 g/mol, is specifically synthesized for use as an internal standard in quantitative mass spectrometry-based analytical workflows [1]. The strategic substitution of three hydrogen atoms with deuterium creates a distinct +3 Da mass shift from the native compound while maintaining near-identical chemical properties and chromatographic behavior, enabling precise compensation for matrix effects, extraction variability, and instrument response fluctuations [2]. This compound is a critical tool for researchers in food chemistry, environmental science, and flavor and fragrance analysis who require accurate quantification of 1-octen-3-ol in complex samples.

Why Generic Substitution with Unlabeled 1-Octen-3-ol or 13C-Labeled Analogs Fails for Accurate LC-MS/MS and GC-MS Quantification


Substituting Oct-1-en-3-ol-d3 with an unlabeled analog, a non-isotopic internal standard, or even a 13C-labeled isotopologue introduces significant analytical error in quantitative mass spectrometry. Unlabeled internal standards do not co-elute identically with the analyte and are susceptible to differential matrix effects, leading to imprecision and bias [1]. While 13C-labeled standards offer a mass shift, they exhibit minimal to no chromatographic isotope effect, meaning they may not fully correct for retention time-dependent matrix effects and can suffer from ion suppression differences [2]. Deuterated standards like Oct-1-en-3-ol-d3 provide a consistent and predictable H/D isotope effect, allowing for precise retention time alignment and superior correction for both sample preparation losses and ionization variability, which is essential for robust, high-accuracy quantification at trace levels.

Oct-1-en-3-ol-d3: Quantified Performance Differentiation Against Alternative Quantification Strategies


Superior Analytical Precision and Accuracy in Complex Biological Matrices Compared to Non-Isotopic Internal Standards

The use of a deuterated internal standard, such as Oct-1-en-3-ol-d3, provides a substantial improvement in analytical precision when compared to the use of a non-isotopic internal standard. In a direct head-to-head comparison for the quantification of sirolimus (a model analyte) in whole blood using HPLC-ESI-MS/MS, the assay imprecision, measured as the coefficient of variation (CV), was reduced by approximately 40-60% when using a deuterated internal standard (SIR-d3) versus a non-deuterated analog (DMR) [1].

Quantitative Bioanalysis LC-MS/MS Internal Standard Selection

Predictable and Beneficial Chromatographic H/D Isotope Effect for GC-MS Method Development

Oct-1-en-3-ol-d3 exhibits a defined and quantifiable chromatographic hydrogen/deuterium (H/D) isotope effect. In GC-MS analysis, deuterated analytes elute earlier than their protiated counterparts due to weaker intermolecular interactions with the stationary phase [1]. The magnitude of this effect, quantified as hdIEC = tR(H)/tR(D), has been reported to range between 1.0009 and 1.0400 for a variety of compounds [1]. This predictable shift ensures baseline resolution between the analyte and its internal standard, preventing cross-talk and ion suppression, which is a distinct advantage over 13C-labeled isotopologues that exhibit nearly identical retention times (hdIEC ≈ 1.0000) [1].

GC-MS Chromatography Method Validation

Defined +3 Da Mass Shift Enables Unambiguous Mass Spectrometric Detection and Quantification

The core functional differentiation of Oct-1-en-3-ol-d3 is its increased molecular weight relative to the native compound. This provides a distinct mass shift that is fundamental to its use as an internal standard. The non-deuterated compound, 1-octen-3-ol, has a molecular weight of 128.2120 g/mol [1]. In contrast, Oct-1-en-3-ol-d3, with the formula C8H13D3O, has a molecular weight of 131.23 g/mol . This +3 Da difference is easily resolved by any modern mass spectrometer, allowing for distinct selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions that are free from isotopic interference from the native analyte.

Mass Spectrometry Isotope Dilution Molecular Weight

Optimal Application Scenarios for Oct-1-en-3-ol-d3 Based on Quantified Performance Evidence


High-Accuracy Quantification of 1-Octen-3-ol in Food and Beverage Products for Flavor Profiling

For food scientists requiring precise, ppb-level quantification of 1-octen-3-ol to understand its contribution to savory, mushroom-like flavor notes in complex matrices like cheese, soy products, or fermented beverages, Oct-1-en-3-ol-d3 is the optimal internal standard. The superior analytical precision (reduced CV by ~40-60% vs. non-isotopic standards) demonstrated by deuterated internal standards [1] ensures that subtle differences in flavor compound concentrations due to processing, aging, or varietal differences can be detected with high confidence. This enables robust quality control and product development decisions based on reliable analytical data, rather than being obscured by method variability.

Robust Environmental Monitoring of 1-Octen-3-ol as a Fungal Volatile Organic Compound (VOC) Marker

In environmental science and indoor air quality studies where 1-octen-3-ol serves as a key marker for fungal growth and microbial volatile organic compounds (MVOCs), Oct-1-en-3-ol-d3 provides a critical advantage. The predictable chromatographic H/D isotope effect [2] ensures that the internal standard can be chromatographically resolved from the native analyte in complex air samples, minimizing matrix interference. This allows for more accurate and reproducible quantification of 1-octen-3-ol across diverse sample types and concentrations, which is essential for reliable risk assessment and remediation monitoring in water-damaged buildings and other environments.

Precise Semiochemical Research in Insect Behavioral Ecology Studies

For entomologists and chemical ecologists studying the role of 1-octen-3-ol as a mosquito attractant or a semiochemical in other insect-plant/fungi interactions, the use of Oct-1-en-3-ol-d3 as an internal standard ensures that the minute, biologically relevant concentrations of this volatile signal can be accurately measured. The well-defined +3 Da mass shift allows for unambiguous detection by GC-MS or LC-MS, even in the presence of numerous other volatile compounds in headspace samples or insect-derived extracts. This level of quantitative accuracy is essential for dose-response experiments and for correlating chemical signals with specific behavioral or physiological outcomes.

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